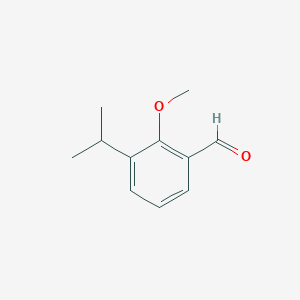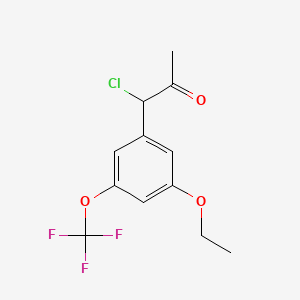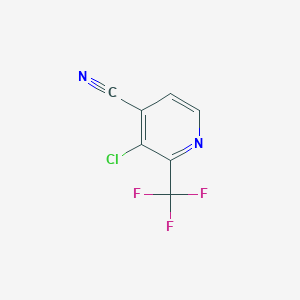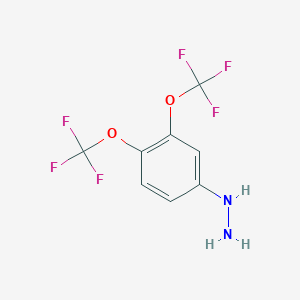
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H6F6N2O2 and a molecular weight of 276.14 g/mol This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
The synthesis of (3,4-Bis(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3,4-bis(trifluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine has found applications in various fields of scientific research, including:
Mechanism of Action
The exact mechanism of action of (3,4-Bis(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound binds to specific proteins in the cell membrane, triggering various biochemical and physiological processes. Additionally, it may interact with certain hormones, leading to the activation of specific cellular pathways.
Comparison with Similar Compounds
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylhydrazine: This compound has a similar structure but with a trifluoromethyl group instead of trifluoromethoxy groups.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound contains two trifluoromethoxyphenyl groups attached to a hydrazine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two trifluoromethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H6F6N2O2 |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
[3,4-bis(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2O2/c9-7(10,11)17-5-2-1-4(16-15)3-6(5)18-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
BRQJGWJUHLVLCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


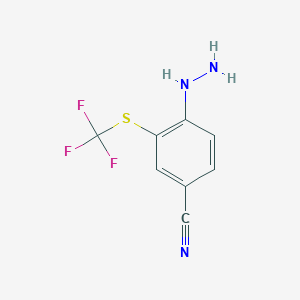
![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
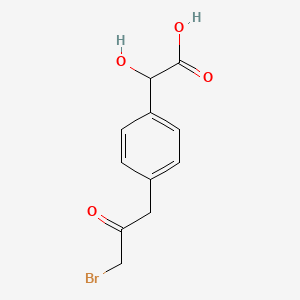


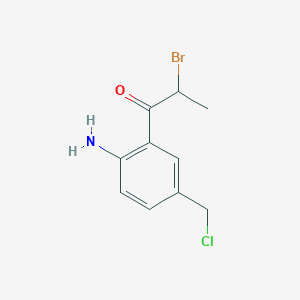
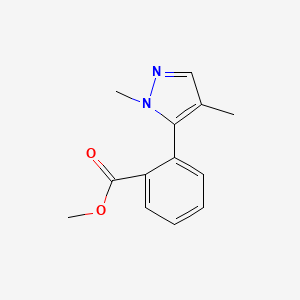
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)

![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)
